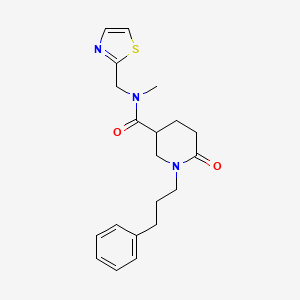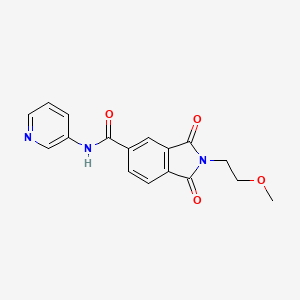![molecular formula C25H19ClN2O2 B5152018 N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide, commonly known as BML-210, is a synthetic compound that belongs to the family of naphthamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. BML-210 has been shown to inhibit COX-2 activity by binding to its active site and preventing the conversion of arachidonic acid into prostaglandins. This leads to a reduction in the inflammatory response and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
BML-210 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that BML-210 inhibits the activity of COX-2, leading to a reduction in the production of prostaglandins. Moreover, BML-210 has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting various signaling pathways. Additionally, BML-210 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
BML-210 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, BML-210 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using BML-210 in lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of BML-210 has not been fully characterized, and its long-term effects on human health are not known.
未来方向
There are several future directions for the research on BML-210. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, BML-210 has shown promise as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, BML-210 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential as a treatment for these disorders. Finally, the development of new formulations of BML-210 with improved solubility and bioavailability could enhance its therapeutic potential in vivo.
Conclusion
In conclusion, BML-210 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis method of BML-210 involves the reaction of 5-chloro-1-naphthylamine with 3-methyl-4-aminobenzoyl chloride in the presence of triethylamine. BML-210 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using BML-210 in lab experiments, including its poor solubility in aqueous solutions and the lack of knowledge about its long-term effects on human health. Further research is needed to explore the potential therapeutic applications of BML-210 in various diseases.
合成方法
The synthesis of BML-210 involves the reaction of 5-chloro-1-naphthylamine with 3-methyl-4-aminobenzoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified through column chromatography. The yield of the synthesis process is approximately 70%, and the purity of the compound is confirmed through NMR and HPLC analysis.
科学研究应用
BML-210 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. In vitro studies have demonstrated that BML-210 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Moreover, BML-210 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer types, including breast, lung, and colon cancer. Additionally, BML-210 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2/c1-16-15-18(13-14-23(16)28-24(29)17-7-3-2-4-8-17)27-25(30)21-11-5-10-20-19(21)9-6-12-22(20)26/h2-15H,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEQWWQZSKVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{3-methyl-4-[(phenylcarbonyl)amino]phenyl}naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![ethyl 4-amino-2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5151977.png)
![N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)
